
N-acetyl-2-cyano-3-(dimethylamino)acrylamide
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Overview
Description
N-acetyl-2-cyano-3-(dimethylamino)acrylamide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.2 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes an acetyl group, a cyano group, and a dimethylamino group attached to an acrylamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-2-cyano-3-(dimethylamino)acrylamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient, scalable reaction conditions would likely be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-2-cyano-3-(dimethylamino)acrylamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methyl cyanoacetate, ethyl cyanoacetate, and various substituted amines . Reaction conditions can vary from room temperature to elevated temperatures, and solvents such as dimethylformamide (DMF) are often used .
Major Products Formed
The major products formed from reactions involving this compound are typically heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .
Scientific Research Applications
N-acetyl-2-cyano-3-(dimethylamino)acrylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-acetyl-2-cyano-3-(dimethylamino)acrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups are particularly reactive, allowing the compound to form stable heterocyclic structures . These reactions can target specific molecular pathways, making the compound useful in the development of targeted therapies and materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-acetyl-2-cyano-3-(dimethylamino)acrylamide include other cyanoacetamide derivatives, such as:
- N-cyanoacetyl-2-aminothiazole
- N-cyanoacetyl-2-aminobenzothiazole
- N-cyanoacetyl-2-aminopyridine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in applications requiring precise chemical modifications .
Properties
IUPAC Name |
(E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6(12)10-8(13)7(4-9)5-11(2)3/h5H,1-3H3,(H,10,12,13)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBXVJAXQIFLMJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C(=CN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(=O)/C(=C/N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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